molecular formula C11H22ClNO B1456320 Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride CAS No. 1211505-35-9

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1456320
CAS No.: 1211505-35-9
M. Wt: 219.75 g/mol
InChI Key: VAGMWAYUZGAXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C11H22ClNO. It is known for its unique structure, which includes a cyclobutylmethyl group and a piperidinylmethyl ether group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride typically involves the following steps:

    Formation of Cyclobutylmethyl Chloride: Cyclobutanol is reacted with thionyl chloride to form cyclobutylmethyl chloride.

    Preparation of Piperidinylmethyl Ether: Piperidine is reacted with formaldehyde to form piperidinylmethyl ether.

    Etherification Reaction: Cyclobutylmethyl chloride is reacted with piperidinylmethyl ether in the presence of a base such as sodium hydride to form Cyclobutylmethyl 3-piperidinylmethyl ether.

    Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.

    Hydrolysis: The ether bond can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and piperidine derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride can be compared with similar compounds such as:

    Cyclobutylmethyl 3-piperidinylmethyl ether: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.

    Cyclobutylmethyl 3-piperidinylmethyl ether acetate: Contains an acetate group instead of a hydrochloride, leading to different chemical properties and applications.

    Cyclobutylmethyl 3-piperidinylmethyl ether sulfate: Contains a sulfate group, which may influence its biological activity and solubility.

Properties

IUPAC Name

3-(cyclobutylmethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-3-10(4-1)8-13-9-11-5-2-6-12-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGMWAYUZGAXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 5
Reactant of Route 5
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 6
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.